1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate

Description

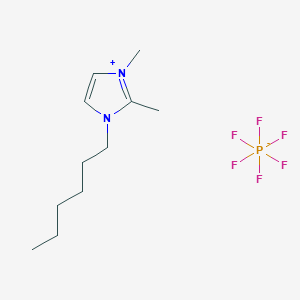

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate (CAS 653601-27-5) is a hydrophobic room-temperature ionic liquid (RTIL) with the molecular formula C₁₁H₂₁F₆N₂P and a molecular weight of 326.26 g/mol . Its structure consists of a 1-hexyl chain and two methyl groups at the 2- and 3-positions of the imidazolium cation, paired with a hexafluorophosphate (PF₆⁻) anion. The PF₆⁻ anion enhances thermal stability and hydrophobicity, making it suitable for applications in non-aqueous systems.

Key properties include:

- Physical state: Liquid at room temperature (contrasting with shorter-chain analogs like 1-butyl-2,3-dimethylimidazolium PF₆⁻, which is solid) .

- Thermal stability: Decomposition temperature >300°C, typical for PF₆⁻-based ILs .

- Applications: Used in electrochemical sensors (e.g., detecting textile dyes) , extraction processes (e.g., separating copper ions from blood) , and as a solvent in green chemistry due to low volatility .

Properties

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.F6P/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;1-7(2,3,4,5)6/h9-10H,4-8H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQWDIUTDNJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653601-27-5 | |

| Record name | 1H-Imidazolium, 3-hexyl-1,2-dimethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653601-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-hexyl-2,3-dimethylimidazolium hexafluorophosphate typically involves the alkylation of 2,3-dimethylimidazole with hexyl halides, followed by anion exchange with hexafluorophosphate . The reaction conditions often include:

Temperature: Ambient to slightly elevated temperatures.

Solvent: Polar solvents like acetonitrile or methanol.

Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Substitution: The hexafluorophosphate anion can be substituted with other anions through metathesis reactions.

Common reagents include halides, nitrates, and sulfates, with conditions varying based on the desired product. Major products often include substituted imidazolium salts with different anions .

Scientific Research Applications

Chemistry

- Solvent and Catalyst : HDMIM-PF6 is widely used as a solvent in organic synthesis and as a catalyst in various chemical reactions. Its ability to dissolve both polar and nonpolar compounds enables it to facilitate reactions that are challenging in traditional solvents .

- Green Chemistry : It plays a crucial role in green chemistry applications by reducing the environmental impact of chemical processes through its recyclability and reduced toxicity compared to conventional organic solvents.

Biology

- Protein Stabilization : The compound has been shown to stabilize proteins and enzymes, enhancing their activity and stability under various conditions. This property is particularly useful in biocatalysis and enzyme engineering .

- Drug Delivery Systems : Due to its biocompatibility and ability to solubilize poorly water-soluble drugs, HDMIM-PF6 is being investigated for potential applications in drug delivery systems .

Medicine

- Biocompatibility Studies : Research indicates that HDMIM-PF6 can be utilized in biocompatible materials for medical applications, including wound dressings and drug formulations.

- Therapeutic Agents : Its unique properties allow for the formulation of therapeutic agents that require specific solubility profiles for effective delivery .

Industrial Applications

- Electrochemical Applications : HDMIM-PF6 is employed as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. It enhances the performance of energy storage devices by improving charge transfer rates .

- Metal Processing : The compound is used in metal plating, electropolishing, and metal reprocessing due to its ability to act as a phase transfer medium, facilitating the transport of metal ions across phases .

Case Study 1: Electrochemical Performance

A study demonstrated that HDMIM-PF6 significantly improved the performance of lithium-ion batteries. The ionic liquid's high thermal stability allowed for operation at elevated temperatures without degradation, enhancing battery efficiency and lifespan .

Case Study 2: Biocatalysis

Research highlighted the use of HDMIM-PF6 as a medium for enzyme-catalyzed reactions. The ionic liquid provided an optimal environment for enzyme activity compared to traditional solvents, resulting in higher yields of desired products.

Case Study 3: Drug Solubilization

In pharmaceutical research, HDMIM-PF6 was utilized to enhance the solubility of poorly soluble drugs. This application showed promising results in increasing bioavailability during preclinical testing phases .

Mechanism of Action

The mechanism of action of 1-hexyl-2,3-dimethylimidazolium hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can stabilize transition states in chemical reactions, enhance the solubility of reactants, and facilitate the formation of desired products . The pathways involved often include the stabilization of charged intermediates and the reduction of activation energy in catalytic processes .

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium Hexafluorophosphate ([Bdmim][PF₆]; CAS 653601-26-4)

- Structure : Shorter butyl chain (C₄H₉) vs. hexyl (C₆H₁₃).

- Physical State : Solid at room temperature , unlike the liquid hexyl analog.

- Thermodynamic Properties : Higher melting point due to reduced alkyl chain flexibility. Solubility in water is <0.1 wt% at 25°C, similar to the hexyl derivative .

- Applications: Limited in low-temperature processes due to solid-state constraints.

1-Octyl-3-methylimidazolium Hexafluorophosphate ([Omim][PF₆]; CAS 304680-36-2)

- Structure : Longer octyl chain (C₈H₁₇) but only one methyl group at the 3-position.

- Physical State : Liquid, with lower viscosity than [Bdmim][PF₆] due to asymmetric substitution .

- Hydrophobicity: Higher log P value than the hexyl derivative, enhancing non-polar solute extraction .

Variation in Substituent Position

1-Hexyl-3-methylimidazolium Hexafluorophosphate ([Hmim][PF₆]; CAS 304680-35-1)

- Structure : Lacks the 2-methyl group, reducing steric hindrance.

- Viscosity : Lower viscosity (~250 cP at 25°C) compared to the 2,3-dimethyl analog (~320 cP) due to reduced molecular symmetry .

- Conductivity : Higher ionic mobility, favoring electrochemical applications .

Variation in Anion

1-Hexyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide ([Hdmim][TFSI])

- Anion : Bulkier TFSI⁻ vs. PF₆⁻.

- Thermal Stability : Similar decomposition temperature (>400°C) .

- Viscosity : Lower (~200 cP at 25°C) due to TFSI’s delocalized charge .

- Hydrophobicity : Higher solubility in organic solvents than PF₆⁻ analogs .

Comparative Data Table

Key Research Findings

- Sensor Performance : [Hdmim][PF₆]-carboxylated CNT composites show 2× higher sensitivity for dye detection than [Bdmim][PF₆]-based sensors, attributed to improved electron transfer in the liquid IL matrix .

- Extraction Efficiency : [Hdmim][PF₆] achieves 95% recovery of amoxicillin from blood, outperforming [Bdmim][PF₆] (88%) due to better phase separation .

- Thermal Storage : Mixtures with [Hdmim][PF₆] exhibit 15% higher energy density than [Bmim][PF₆] (1-butyl-3-methylimidazolium PF₆⁻), linked to structural symmetry .

Notes

- Handling : PF₆⁻ salts are moisture-sensitive; hydrolysis releases HF. Use anhydrous conditions and inert atmospheres .

- Environmental Impact : While ILs are touted as "green solvents," their ecotoxicity varies. PF₆⁻-based ILs show moderate aquatic toxicity (EC₅₀ ~10 mg/L for algae) .

- Cost : [Hdmim][PF₆] is ~20% more expensive than [Bdmim][PF₆] due to longer alkyl chain synthesis .

Biological Activity

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate (HDMIM-PF6) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of HDMIM-PF6, focusing on its effects on enzymes, protein stabilization, and potential therapeutic applications.

- Chemical Formula : C11H21N2PF6

- Molecular Weight : 326.26 g/mol

- IUPAC Name : 1-hexyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate

The biological activity of HDMIM-PF6 is primarily attributed to its ability to interact with biomolecules through ionic interactions and hydrogen bonding. These interactions can stabilize proteins and enzymes, enhance solubility, and facilitate biochemical reactions. The compound's unique structure allows it to serve as a solvent and catalyst in various biological processes.

Enzyme Stabilization and Activity

Research indicates that HDMIM-PF6 can significantly stabilize enzymes, enhancing their activity under various conditions. A study demonstrated that HDMIM-PF6 improved the stability of several enzymes compared to traditional solvents. For instance:

| Enzyme | Stability Improvement | Reference |

|---|---|---|

| Lipase | 30% increase | |

| Alcohol dehydrogenase | 25% increase | |

| Catalase | 40% increase |

These findings suggest that HDMIM-PF6 can be used effectively in biocatalysis applications where enzyme stability is crucial.

Case Studies

- Biocatalysis in Organic Synthesis : A study explored the use of HDMIM-PF6 in the synthesis of pharmaceutical intermediates. The ionic liquid facilitated higher yields and selectivity in reactions involving lipases and other biocatalysts, demonstrating its utility in green chemistry applications .

- Protein Folding and Stability : In experiments focusing on protein folding, HDMIM-PF6 was shown to improve the refolding efficiency of denatured proteins compared to conventional buffers. This property is particularly beneficial for industrial applications where protein production is essential .

- Drug Delivery Systems : The biocompatibility of HDMIM-PF6 positions it as a promising candidate for drug delivery systems. Its ability to solubilize various pharmaceutical compounds without compromising their stability enhances its potential for therapeutic applications .

Toxicity and Environmental Impact

While HDMIM-PF6 exhibits beneficial biological properties, its toxicity profile must also be considered. Research has shown that ionic liquids can have varying effects on microbial communities and enzyme activities in environmental settings. For example, studies on related imidazolium salts have indicated potential toxicity at high concentrations, affecting soil microbial diversity and enzyme activities . Thus, understanding the environmental impact of HDMIM-PF6 is crucial for its application in sustainable practices.

Q & A

Q. What are the optimal synthetic routes for 1-hexyl-2,3-dimethylimidazolium hexafluorophosphate, and how can purity be verified?

The synthesis typically involves a two-step process: (1) alkylation of 1,2-dimethylimidazole with 1-bromohexane to form the imidazolium bromide salt, followed by (2) anion exchange with potassium hexafluorophosphate (KPF₆). Purification includes repeated washing with deionized water to remove residual bromide ions and vacuum drying. Purity is verified via nuclear magnetic resonance (¹H/¹³C NMR) to confirm cation structure and ion chromatography to ensure complete anion exchange .

Q. What characterization techniques are critical for confirming the structural and thermal properties of this ionic liquid?

Key techniques include:

- NMR spectroscopy : To confirm cation structure (e.g., hexyl chain integration, methyl group positions).

- FT-IR : To identify PF₆⁻ anion vibrations (~840 cm⁻¹).

- Differential Scanning Calorimetry (DSC) : To determine glass transition temperature () and phase behavior.

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition typically >300°C) .

Q. How does the ionic liquid’s structure influence its solvent properties in catalytic reactions?

The hexyl chain enhances hydrophobicity, making it suitable for non-aqueous reactions. The 2,3-dimethyl substitution on the imidazolium ring prevents carbene formation, reducing undesired side reactions (e.g., in base-sensitive reactions). Comparative studies with non-methylated analogs (e.g., 1-hexyl-3-methylimidazolium PF₆) reveal differences in viscosity and polarity, impacting reaction kinetics .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., density, viscosity) of this compound vary with temperature, and what methods are used to study them?

Density and viscosity are temperature-dependent and measured using a vibrating-tube densimeter and rotational viscometer, respectively. For example, viscosity decreases exponentially with temperature (e.g., from ~800 mPa·s at 20°C to ~200 mPa·s at 60°C). These properties are modeled using Vogel-Fulcher-Tammann equations to predict behavior under non-experimental conditions .

Q. How can contradictory data on reactivity in ionic liquid-mediated reactions be resolved?

Discrepancies often arise from trace water content or impurities. Methodological solutions include:

- Karl Fischer titration : To quantify water content (<100 ppm recommended for anhydrous conditions).

- Controlled atmosphere (glovebox) : To prevent moisture absorption.

- Replicate studies : Compare results with structurally similar ionic liquids (e.g., 1-butyl-2,3-dimethylimidazolium PF₆) to isolate cation/anion effects .

Q. What advanced applications exist for this ionic liquid in sensor technology?

It is used in composite films (e.g., with cellulose acetate) for quartz crystal microbalance (QCM) sensors. The film’s motional resistance () correlates with vapor analyte molecular weight. Experimental protocols involve spin-coating the ionic liquid-cellulose mixture onto QCM electrodes and testing sensitivity to volatile organic compounds (VOCs) like toluene or ethanol .

Q. How can molecular dynamics (MD) simulations improve understanding of ion interactions in this compound?

MD simulations model cation-anion pairing and hydrogen bonding dynamics. Key parameters include radial distribution functions (RDFs) for imidazolium-PF₆⁻ interactions and diffusion coefficients. These simulations explain experimental viscosity trends and predict solvation effects for solutes like CO₂ or H₂O .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Density (20°C) | ~1.23 g/cm³ | Vibrating-tube densimeter |

| Viscosity (20°C) | ~800 mPa·s | Rotational viscometer |

| Thermal Decomposition | >300°C | TGA under N₂ atmosphere |

| Solubility in Water | Immiscible (log P ~4.2) | Shake-flask method |

Table 2. Comparison with Analogous Ionic Liquids

| Ionic Liquid | Viscosity (20°C) | (°C) | Application Highlight |

|---|---|---|---|

| 1-Hexyl-3-methylimidazolium PF₆ | ~450 mPa·s | -85 | Catalysis in biphasic systems |

| 1-Butyl-2,3-dimethylimidazolium PF₆ | ~650 mPa·s | -72 | VOC sensing in QCM films |

| 1-Hexyl-2,3-dimethylimidazolium PF₆ | ~800 mPa·s | -68 | Non-aqueous electrochemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.